molecular formula C4H6N2O5S B14870111 2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid

2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid

Cat. No.: B14870111
M. Wt: 194.17 g/mol
InChI Key: JLFJSRSLXFOOCW-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid is a heterocyclic compound containing a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazolidine derivative with an acetic acid derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or THF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiadiazolidine derivatives with different oxidation states .

Scientific Research Applications

2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid is unique due to its specific structural features and the presence of both an acetic acid moiety and a thiadiazolidine ring.

Properties

Molecular Formula

C4H6N2O5S

Molecular Weight

194.17 g/mol

IUPAC Name

2-(1,1,4-trioxo-1,2,5-thiadiazolidin-3-yl)acetic acid

InChI

InChI=1S/C4H6N2O5S/c7-3(8)1-2-4(9)6-12(10,11)5-2/h2,5H,1H2,(H,6,9)(H,7,8)

InChI Key

JLFJSRSLXFOOCW-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NS(=O)(=O)N1)C(=O)O

Origin of Product

United States

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